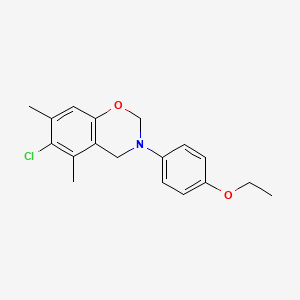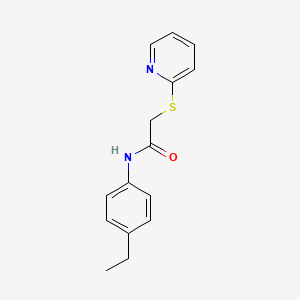![molecular formula C22H24N4O2 B5516095 1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones demonstrates the chemical reactivity and structural versatility of compounds related to "1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane." These compounds were formed through reactions involving 1-aryl-3-(dimethylamino)-1-propanones, highlighting the potential for generating complex heterocyclic structures useful in various research applications (Insuasty et al., 1998).
Photochemical Reactions
- Research on the photochemical reduction of 4,6‐Dimethyl‐2‐pyrimidinol demonstrates the significance of photochemical reactions in modifying the chemical structure and properties of pyrimidinyl-related compounds. Such reactions can lead to novel compounds with potential applications in materials science and photopharmacology (Pfoertner, 1975).
Antitumor Activity
- The synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and their evaluation as antitumor agents highlight the potential biomedical applications of naphthyloxy and diazepane derivatives. These compounds showed promising activity against several cancer cell lines, indicating their relevance in developing new anticancer drugs (Farghaly et al., 2014).
Catalytic Applications
- The use of chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes in the cyclopropanation of styrene illustrates the catalytic potential of pyrimidinyl and naphthyloxy derivatives. Such complexes can serve as efficient catalysts in organic synthesis, offering a pathway to synthesize a wide range of cyclopropane-containing compounds (Bianchini and Lee, 2000).
Novel Synthetic Routes
- Innovative synthetic routes involving 1,6-Naphthyridin-2(1H)-ones showcase the development of new methods to synthesize complex naphthyridine derivatives. These compounds have significant biomedical applications, demonstrating the broad utility of research into naphthyloxy and pyrimidinyl derivatives (Oliveras et al., 2021).
Safety and Hazards
Direcciones Futuras
The future directions for the use and study of “1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane” are not specified in the available resources. It is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting that it may have potential applications in various fields of research.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-17(28-20-9-8-18-6-2-3-7-19(18)16-20)21(27)25-12-5-13-26(15-14-25)22-23-10-4-11-24-22/h2-4,6-11,16-17H,5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXRQARQLOVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![3-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5516025.png)



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B5516062.png)

![4-[(4-benzamidophenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B5516108.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
